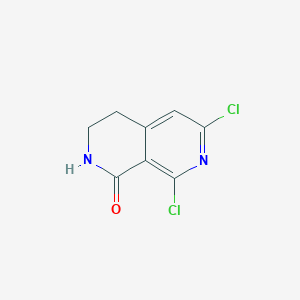

6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

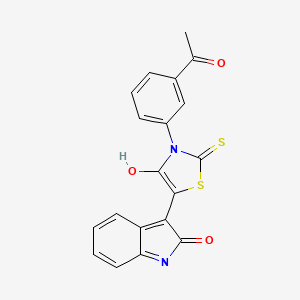

“6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one” is a chemical compound with the molecular formula C8H6Cl2N2O . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h3H,1-2H2,(H,11,13) .Physical And Chemical Properties Analysis

The molecular weight of “6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one” is 217.05 .Aplicaciones Científicas De Investigación

Fungicide Development

This compound has been used in the design and synthesis of novel strobilurins, which are potent fungicide candidates . Strobilurins are a class of antifungal agrochemicals that have shown high efficacy, low toxicity, and broad-spectrum activity. They are suitable for a wide range of crops .

Organocatalytic Domino Michael-Hemiacetalization

The compound has been used as a reactant in organocatalytic domino Michael-hemiacetalization . This is a type of organic reaction that involves the formation of a new carbon-carbon bond through a domino process, which is a sequence of two or more transformations where the subsequent reactions happen automatically as a result of the functionality formed in the previous step .

Enantioselective Reduction

It has also been used in enantioselective reduction . This is a type of chemical reaction where one of the two mirror-image forms (enantiomers) of a molecule is selectively produced .

Preparation of Biologically Active Molecules

The compound has been used in the preparation of biologically and pharmacologically active molecules . These molecules have potential applications in various fields such as medicine, agriculture, and biochemistry .

Inhibition of CYP2C8

Research has shown that this compound can inhibit CYP2C8 . CYP2C8 is an enzyme that plays a crucial role in the metabolism of drugs in the body .

Structural Optimization Design

Based on the effective concentration (EC50) against certain fungi, the built CoMSIA model provided a useful reference for the further structural optimization design . This could lead to the development of more effective fungicides .

Direcciones Futuras

Propiedades

IUPAC Name |

6,8-dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h3H,1-2H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAABRPMPSVUIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N=C(C=C21)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-3,4-dihydro-2H-2,7-naphthyridin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2412706.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2412707.png)

![3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412711.png)

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2412715.png)

![Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2412719.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2412720.png)

![{Tricyclo[3.2.1.0^{2,4}]octan-6-yl}methanamine hydrochloride](/img/structure/B2412721.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)